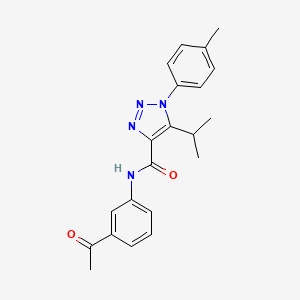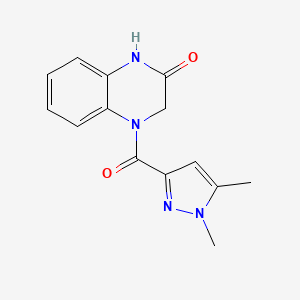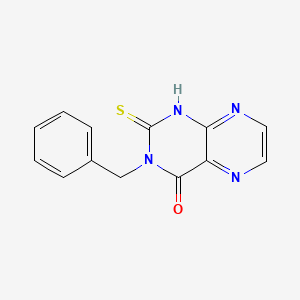![molecular formula C15H9Br2N3O2 B2933669 4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide CAS No. 301819-99-8](/img/structure/B2933669.png)
4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, also known as BBIH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazone derivative that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.
Applications De Recherche Scientifique
Optoelectronics
This compound has been studied for its potential in optoelectronics applications due to its third-order nonlinear optical properties . The synthesis and spectral characterization of similar compounds have shown promising results for use in optical switching, modulation, frequency shifting, and optical data storage .
Nonlinear Optical Materials
The compound’s nonlinear optical (NLO) behavior is of particular interest. It has been reported that materials with similar structures exhibit high-order optical nonlinearity and a rapid reaction in electro-optical effects, making them suitable for information processing and telecommunication technologies .
Quantum Chemical Studies
Quantum chemical studies on this compound can provide insights into its electronic structure and properties. Such studies are essential for designing materials with specific optoelectronic responses and understanding their interaction with electromagnetic fields .
Biological Activity
Compounds with a similar benzohydrazide structure have shown a range of biological activities. They have been explored for their antibacterial, antitumor, anti-inflammatory, and cytotoxic properties. This particular compound could be investigated for similar biological applications .
Coordination Chemistry
The compound’s ability to act as a ligand in coordination chemistry has been explored. It can form complexes with various metals, which can then be studied for their structural properties and potential as catalysts or in material science .
Urease Inhibition
Some benzohydrazide derivatives have been reported to possess strong urease inhibitory activities. This compound could be synthesized and tested for its efficacy in inhibiting urease, an enzyme that is a target for certain medical treatments .
Mécanisme D'action
Target of Action
The primary target of this compound is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the dehydration process.
Biochemical Pathways
The compound’s interaction with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ affects the fatty acid synthesis pathway . This pathway is essential for the production of fatty acids, which are crucial components of cell membranes and signaling molecules. Disruption of this pathway could have significant downstream effects on cellular function and metabolism.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ and the resulting impact on the fatty acid synthesis pathway . Potential effects could include changes in cell membrane composition and disruptions in cellular signaling.
Propriétés
IUPAC Name |
4-bromo-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N3O2/c16-9-3-1-8(2-4-9)14(21)20-19-13-11-7-10(17)5-6-12(11)18-15(13)22/h1-7,18,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXOCPLSMXRHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B2933596.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2933598.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2933601.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2933603.png)
![1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2933604.png)
![N-(2,4-difluorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2933606.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2933608.png)
![4-[(Pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2933609.png)